Nvs-bptf-1

BPTF bromodomain inhibition chemical probe validation biochemical potency

NVS-BPTF-1 is a first-in-class, rigorously validated chemical probe for dissecting BPTF bromodomain biology without confounding BET-family inhibition. With >35-fold selectivity over BRD4 and a cellular IC50 of 16 nM (nanoBRET), it enables clean target engagement studies at ≤1 µM. Critically, NVS-BPTF-1 does not upregulate PSMB8/PSMB9/TAP1/TAP2, functionally differentiating it from BPTF siRNA knockdown and pan-BET inhibitors. Choose the well-characterized reference standard for consistent, reproducible results in epigenetic research.

Molecular Formula C26H28FN7O3S
Molecular Weight 537.6 g/mol
Cat. No. B1193336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-bptf-1
SynonymsNVS-BPTF-1;  NVS-BPTF 1;  NVS-BPTF1
Molecular FormulaC26H28FN7O3S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F
InChIInChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3
InChIKeyJYTISQGEFSHUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVS-BPTF-1: A High-Potency, Selective BPTF Bromodomain Chemical Probe for Epigenetic Target Validation and Procurement Consideration


NVS-BPTF-1 is a selective, small-molecule inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF), also known as FALZ or nucleosome-remodeling factor subunit BPTF [1]. Developed by Novartis in partnership with the Structural Genomics Consortium (SGC), it represents a well-characterized chemical probe for dissecting BPTF-dependent biology [2]. The compound exhibits nanomolar affinity for the BPTF bromodomain across multiple orthogonal assay platforms, including AlphaScreen (IC50 56 nM), Bio-layer Interferometry (Kd 71 nM), and BROMOscan (Kd 3 nM), with established selectivity against a panel of other bromodomain-containing proteins . As a first-in-class chemical probe for BPTF, NVS-BPTF-1 provides researchers with a rigorously validated tool to interrogate BPTF function, particularly in contexts where functional differentiation from broader bromodomain inhibition or genetic knockout approaches is critical .

Why NVS-BPTF-1 Cannot Be Casually Substituted: Divergent Potency, Selectivity, and Cellular Outcomes Among BPTF Inhibitors


BPTF bromodomain inhibitors exhibit starkly divergent biochemical profiles that preclude generic substitution in experimental workflows. While several compounds target the BPTF bromodomain, their potency varies over a 200-fold range—from low nanomolar binders like BI-7190 (Kd 3.5 nM) and NVS-BPTF-1 (Kd 3–71 nM) to micromolar inhibitors such as DC-BPi-11 (IC50 698 nM) and Cpd8 (Kd 428 nM) [1][2][3]. Equally critical is off-target selectivity: NVS-BPTF-1 demonstrates >35-fold selectivity over BRD4 (IC50 >2,000 nM), whereas pan-BET inhibitors like MS417 potently engage BRD4-BD1/BD2 (IC50 30/46 nM) and would confound BPTF-specific interrogation [4]. Furthermore, the functional consequences of BPTF inhibition diverge markedly; NVS-BPTF-1 does not recapitulate the gene expression changes observed with BPTF siRNA knockdown (e.g., no upregulation of PSMB8, PSMB9, TAP1, TAP2), while other BPTF inhibitors like DC-BPi-11 do suppress c-Myc protein levels [1][5]. Substituting NVS-BPTF-1 with an inadequately characterized analog risks introducing confounding off-target effects, underestimating the required concentration for target engagement, or missing critical biology due to insufficient cellular potency. The quantitative evidence below delineates precisely why NVS-BPTF-1 occupies a distinct position within the BPTF inhibitor landscape, supporting confident scientific selection and procurement decisions.

Quantitative Differentiation of NVS-BPTF-1 Against Benchmark BPTF and BET Bromodomain Inhibitors


Biochemical Potency Landscape: NVS-BPTF-1 Delivers Consistent Nanomolar Affinity Across Orthogonal Assays, Contrasting with Variable Potency of Next-Generation BPTF Probes

NVS-BPTF-1 exhibits consistent nanomolar binding affinity for the BPTF bromodomain across three orthogonal biochemical assay platforms: AlphaScreen (IC50 = 56 nM), Bio-layer Interferometry (Kd = 71 nM), and BROMOscan (Kd = 3 nM) [1][2]. This multi-assay consistency distinguishes NVS-BPTF-1 from other BPTF inhibitors whose reported potency varies substantially by method. For instance, BI-7190 demonstrates a Kd of 3.5 nM in DiscoveRx BROMOscan but a substantially weaker Kd of 131 nM in ITC [3]. Similarly, BZ1 exhibits a Kd of 6.3 nM yet a 10-fold weaker IC50 of 67 nM in AlphaScreen . NVS-BPTF-1's robust performance across platforms reduces assay-dependent variability and provides greater confidence in dose selection across diverse experimental systems.

BPTF bromodomain inhibition chemical probe validation biochemical potency

Intracellular Target Engagement: NVS-BPTF-1 Achieves Sub-20 nM Cellular Potency, Surpassing BZ1 and Enabling Robust Cell-Based Studies

In HEK293 cells, NVS-BPTF-1 demonstrates robust on-target activity with an IC50 of 16 nM as measured by nanoBRET assay, confirming that the compound penetrates cells and engages BPTF at low nanomolar concentrations . In contrast, BZ1—a structurally distinct BPTF inhibitor with a Kd of 6.3 nM—exhibits significantly weaker cellular activity, requiring concentrations of 5-10 µM to achieve effective BPTF bromodomain inhibition in cellular thermal shift assays (CETSA) [1]. NVS-BPTF-1's 16 nM cellular IC50 closely mirrors its biochemical potency (AlphaScreen IC50 56 nM), indicating minimal drop-off in activity between isolated protein and live-cell contexts. This cellular potency profile positions NVS-BPTF-1 as a superior tool for experiments requiring sustained target engagement at concentrations below 1 µM, where off-target polypharmacology risks become relevant.

intracellular target engagement nanoBRET cell-based assays

Bromodomain Selectivity Profile: NVS-BPTF-1 Exhibits >35-Fold Discrimination Against BRD4, a Critical Distinction from Pan-BET Inhibitors

NVS-BPTF-1 demonstrates pronounced selectivity for BPTF over the therapeutically relevant bromodomain-containing protein 4 (BRD4), with an IC50 of >2,000 nM for BRD4 compared to 56 nM for BPTF in AlphaScreen assays—a selectivity window exceeding 35-fold . This contrasts sharply with pan-BET bromodomain inhibitors such as MS417, which potently inhibits both BRD4-BD1 (IC50 = 30 nM) and BRD4-BD2 (IC50 = 46 nM) with sub-100 nM potency [1]. In broader bromodomain profiling via BROMOscan, NVS-BPTF-1 exhibits Kd values of 37 nM for BRPF, 66 nM for CECR2, 62 nM for GCN5L2, and 74 nM for PCAF, with no significant interaction detected in a DSF screen against a panel of human bromodomains [2]. While NVS-BPTF-1 does engage certain non-BET bromodomains at concentrations approaching its BPTF Kd, its >35-fold discrimination against BRD4 ensures that experimental outcomes are not confounded by the profound transcriptional effects associated with BET family inhibition—a critical consideration when interpreting BPTF-dependent phenotypes.

bromodomain selectivity BRD4 off-target profiling

Functional Divergence from Genetic Knockdown: NVS-BPTF-1 Does Not Recapitulate BPTF siRNA-Mediated Antigen Processing Gene Upregulation

Treatment with NVS-BPTF-1 does not induce upregulation of PSMB8, PSMB9, TAP1, or TAP2 proteins—key components of the antigen processing and presentation pathway—in contrast to the effects observed with BPTF siRNA-mediated knockdown [1]. This divergent functional outcome establishes that exclusive pharmacological inhibition of the BPTF bromodomain is insufficient to phenocopy the broader cellular consequences of complete BPTF protein depletion. Importantly, NVS-BPTF-1 also does not affect the proliferation of multiple human cancer cell lines, further distinguishing its bromodomain-specific inhibition from the anti-proliferative effects reported for other BPTF-targeting compounds such as DC-BPi-11, which suppresses leukemia cell proliferation (IC50 = 0.89 µM) and reduces c-Myc protein levels [2]. These data delineate the specific functional scope of BPTF bromodomain inhibition and caution against extrapolating genetic loss-of-function phenotypes to pharmacological bromodomain blockade.

BPTF siRNA antigen processing PSMB8 PSMB9

Validated Application Scenarios for NVS-BPTF-1 Procurement Based on Quantitative Evidence


Dissecting BPTF Bromodomain-Specific Functions Distinct from BET Bromodomain Inhibition

Researchers aiming to elucidate BPTF bromodomain-dependent transcriptional regulation without confounding BET family inhibition should select NVS-BPTF-1. Its >35-fold selectivity over BRD4 (BPTF IC50 56 nM vs. BRD4 IC50 >2,000 nM) ensures that observed phenotypes reflect BPTF bromodomain engagement rather than the profound transcriptional effects associated with BRD4 inhibition. In contrast, pan-BET inhibitors like MS417 potently inhibit BRD4-BD1/BD2 (IC50 30/46 nM) [1] and are unsuitable for BPTF-specific interrogation. Procurement of NVS-BPTF-1 is therefore recommended for experiments requiring clean discrimination between BPTF and BET bromodomain biology.

Cell-Based Target Engagement Studies Requiring Sub-100 nM Intracellular Potency

Investigators conducting cell-based assays that demand robust intracellular target engagement at low nanomolar concentrations should procure NVS-BPTF-1. The compound achieves an IC50 of 16 nM in HEK293 nanoBRET assays, closely mirroring its biochemical potency . This contrasts with structurally distinct BPTF inhibitors such as BZ1, which require 5-10 µM for cellular target engagement despite a 6.3 nM biochemical Kd [2]. NVS-BPTF-1's favorable cellular potency enables experiments to be conducted at concentrations ≤1 µM, minimizing the risk of concentration-dependent off-target effects (e.g., GPCR polypharmacology observed at ≥1 µM) [3] and ensuring that primary BPTF engagement dominates the pharmacological response.

Mechanistic Studies Differentiating Pharmacological Bromodomain Inhibition from Genetic BPTF Depletion

Researchers seeking to dissect the specific contribution of BPTF bromodomain reader function from the broader cellular roles of the full-length BPTF protein should utilize NVS-BPTF-1. The compound does not upregulate antigen processing pathway proteins (PSMB8, PSMB9, TAP1, TAP2), unlike BPTF siRNA knockdown [4]. This functional divergence demonstrates that bromodomain inhibition alone fails to recapitulate genetic loss-of-function phenotypes. Procurement of NVS-BPTF-1 enables controlled experiments that pharmacologically isolate bromodomain-dependent activities from scaffolding or PHD finger-dependent functions, providing a more nuanced understanding of BPTF biology than achievable with siRNA approaches alone.

Benchmarking and Validating Novel BPTF Inhibitor Candidates in Screening Cascades

Drug discovery programs developing next-generation BPTF inhibitors should procure NVS-BPTF-1 as a well-characterized reference standard for biochemical and cellular assay validation. Its multi-assay consistency (AlphaScreen IC50 56 nM, BLI Kd 71 nM, BROMOscan Kd 3 nM) [5] provides a reliable benchmark for establishing assay windows and validating screening platforms. Furthermore, its established selectivity profile against a panel of human bromodomains [6] serves as a comparator for evaluating the selectivity of novel chemical matter. Procurement of NVS-BPTF-1 as a control compound ensures that screening and profiling efforts are anchored to a rigorously validated chemical probe with publicly available, peer-reviewed characterization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs-bptf-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.